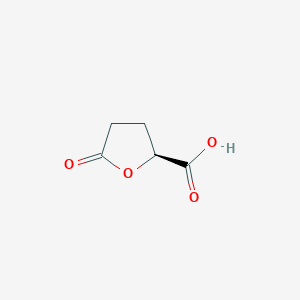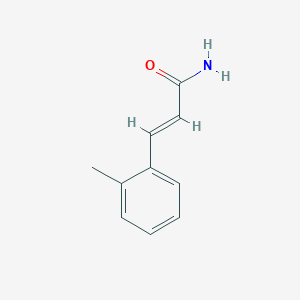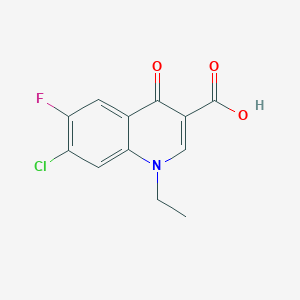
7-クロロ-1-エチル-6-フルオロ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸
説明
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is an organic compound belonging to the quinolone class. It is a derivative of quinoline and is characterized by the presence of chloro, ethyl, and fluoro substituents, along with a carboxylic acid group. This compound is notable for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of antibacterial agents.
科学的研究の応用
医薬品中間体
この化合物は、特にフルオロキノロン系抗生物質の製造における、様々な医薬品合成における重要な中間体として役立ちます . その構造は、広範囲の抗菌活性を持ち、細菌感染症の治療に広く用いられているノルフロキサシンや関連する抗生物質の生成に不可欠です。
抗菌研究
抗菌研究の分野では、このキノロン誘導体は、フルオロキノロンの作用機序を研究するために用いられています . 研究者は、キノロン環の改変が、これらの抗生物質の主要な標的である細菌のDNAジャイレースとトポイソメラーゼIVにどのように影響するかを探求しています。
分析化学
参照標準として、7-クロロ-1-エチル-6-フルオロ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸は、分析化学において機器の校正と分析方法の検証に使用されます . これは、生物学的試料中のフルオロキノロンを検出および定量するために用いられるアッセイの精度と信頼性を保証します。
化学合成
この化合物は、より複雑なキノロン誘導体の化学合成における重要な出発物質です . 反応性の高いカルボン酸基により、さらに官能基化が可能となり、キノロン系化合物の多様なアレイを作成できます。
材料科学
材料科学では、研究者は、抗菌性を備えた新規材料の開発におけるこの化合物の可能性を調査しています . ポリマーやコーティングに組み込むことで、細菌のコロニー形成やバイオフィルムの形成に抵抗する表面を開発することができます。
獣医学
このキノロン酸は、獣医学においても重要です。 動物の感染症と戦う獣薬の開発に使用され、動物の健康を改善し、人獣共通感染症の蔓延を防ぎます .
薬剤耐性研究
この化合物は、薬剤耐性の研究において役割を果たしています。 科学者は、細菌酵素の変異がフルオロキノロンに対する耐性をどのように付与するかを理解するために、この化合物を用いており、これは次世代の抗生物質の開発にとって重要です .
環境科学
最後に、環境科学では、この化合物は、フルオロキノロン汚染の環境への影響を評価するために使用されます。 水源中の存在は、抗生物質汚染に関連する生態学的リスクを理解するために監視できます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization in the presence of a base to form the quinoline core.
Substitution: The ethyl group is introduced via alkylation, and the chloro and fluoro substituents are added through halogenation reactions.
Oxidation: The final step involves oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex quinolone derivatives.
- Serves as a precursor in the development of novel materials with unique electronic properties.
Biology and Medicine:
- Intermediate in the synthesis of fluoroquinolone antibiotics, which are effective against a broad range of bacterial infections.
- Investigated for potential use in anticancer therapies due to its ability to interfere with DNA replication.
Industry:
- Utilized in the production of agrochemicals and veterinary medicines.
- Employed in the development of dyes and pigments due to its stable quinoline structure.
作用機序
The compound exerts its effects primarily through interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, it prevents bacterial cell division and leads to cell death. The presence of the fluoro group enhances its binding affinity to the target enzymes, increasing its antibacterial potency.
類似化合物との比較
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but differing in the substituents on the quinoline ring.
Levofloxacin: A stereoisomer of ofloxacin, with enhanced activity against certain bacterial strains.
Norfloxacin: Shares the quinolone core but has different substituents, affecting its spectrum of activity and pharmacokinetics.
Uniqueness: 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various therapeutic agents.
This detailed overview highlights the significance of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in scientific research and industrial applications
特性
IUPAC Name |
7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNSMMJBBOPPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333112 | |
| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68077-26-9 | |
| Record name | 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831B5OC9PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
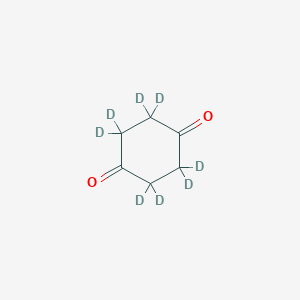
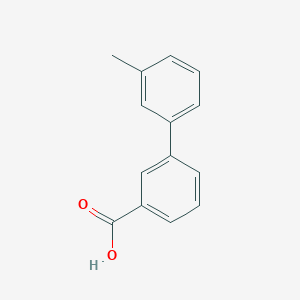
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
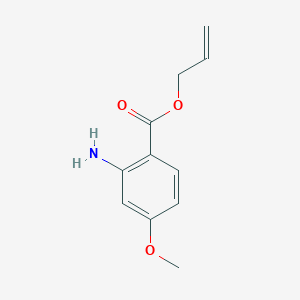

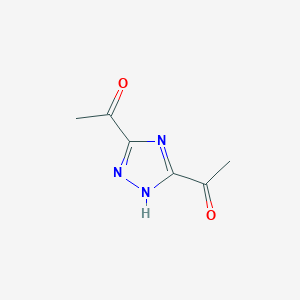
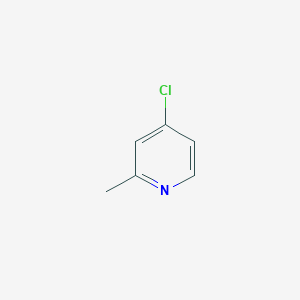
![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

